Comprehensive Technical Guide on tert-Butyl 4-chloro-1H-pyrazole-1-carboxylate (CAS 1821332-22-2): Synthesis, Reactivity, and Applications in Medicinal Chemistry
Comprehensive Technical Guide on tert-Butyl 4-chloro-1H-pyrazole-1-carboxylate (CAS 1821332-22-2): Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
tert-Butyl 4-chloro-1H-pyrazole-1-carboxylate (CAS 1821332-22-2) is a highly versatile, orthogonally protected heterocyclic building block widely utilized in modern medicinal chemistry and organic synthesis[1]. By masking the reactive N1 position of the pyrazole ring with a tert-butoxycarbonyl (Boc) group, chemists can selectively functionalize the C4 position via transition-metal-catalyzed cross-coupling reactions[2][3]. This technical whitepaper details the physicochemical profile, mechanistic reactivity, and validated experimental protocols for integrating this compound into advanced drug development workflows.
Physicochemical Profiling
Understanding the physical parameters of this building block is critical for reaction design and storage[4]. The quantitative data is summarized below:
| Property | Value |
| Chemical Name | tert-Butyl 4-chloro-1H-pyrazole-1-carboxylate |
| CAS Number | 1821332-22-2 |
| Molecular Formula | C8H11ClN2O2 |
| Molecular Weight | 202.64 g/mol |
| InChI Key | NCZCAYOHICXNKL-UHFFFAOYSA-N |
| Physical State | Solid |
| Storage Conditions | Dry environment, Room Temperature (20-22 °C) or 2-8 °C[1] |
Structural Causality & Mechanistic Reactivity
The Role of the N-Boc Protecting Group
Unprotected pyrazoles present significant challenges in cross-coupling due to the nucleophilic N-H bond, which can undergo unwanted N-arylation or coordinate directly to palladium catalysts, leading to severe catalyst poisoning[2]. The installation of the bulky, electron-withdrawing Boc group serves three distinct causal functions:
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Steric Shielding: It physically blocks the N2 lone pair from coordinating with transition metals during catalytic cycles.
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Solubility Enhancement: It significantly increases the lipophilicity of the pyrazole, ensuring complete dissolution in non-polar or moderately polar solvents (e.g., toluene, 1,4-dioxane) required for cross-coupling[3].
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Orthogonal Cleavage: The Boc group is entirely stable to the basic conditions of Suzuki couplings (e.g., K3PO4, Cs2CO3) but can be rapidly cleaved under mild acidic conditions (e.g., TFA) without affecting newly formed C-C bonds[2].
The Reactivity of the C4-Chlorine
While C-Br and C-I bonds are traditionally preferred for oxidative addition, the C4-chlorine offers superior stability during multi-step syntheses[5][6]. The higher bond dissociation energy of the C-Cl bond requires highly active palladium precatalysts paired with electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or SPhos) to facilitate the oxidative addition step[6][7].
Experimental Workflows & Protocols
The following protocols represent self-validating systems designed to maximize yield and purity.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4
Causality & Design Rationale: To overcome the activation barrier of the C4-Cl bond, we utilize a highly active, bulky phosphine ligand (XPhos) paired with a Pd(0) source[6]. The biphasic solvent system (Dioxane/H2O) is critical; water facilitates the formation of the reactive boronate complex, accelerating the transmetalation step[7].
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Step 1: In a rigorously dried Schlenk flask under an argon atmosphere, charge tert-butyl 4-chloro-1H-pyrazole-1-carboxylate (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), XPhos Pd G3 precatalyst (0.02–0.05 equiv), and anhydrous K3PO4 (2.0 equiv).
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Step 2: Add a degassed mixture of 1,4-Dioxane and H2O (typically 4:1 v/v). Degassing is mandatory to prevent the oxidative degradation of the electron-rich phosphine ligand.
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Step 3: Seal the flask and heat the biphasic mixture to 80–90 °C for 12–18 hours with vigorous stirring.
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Step 4: Cool the reaction to ambient temperature. Quench with water and extract the aqueous layer with Ethyl Acetate (3x).
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Step 5: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Step 6: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the C4-functionalized Boc-pyrazole.
Protocol 2: Acid-Mediated Boc Deprotection
Causality & Design Rationale: The cleavage mechanism is driven by the formation of a stable tert-butyl cation, which subsequently eliminates to form isobutylene gas, alongside the evolution of carbon dioxide[2]. This gaseous byproduct evolution drives the reaction to completion according to Le Chatelier’s principle.
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Step 1: Dissolve the purified C4-substituted Boc-pyrazole in anhydrous Dichloromethane (DCM) to achieve a concentration of ~0.1 M.
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Step 2: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) dropwise until a 4:1 (DCM:TFA) ratio is reached.
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Step 3: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring completion via LC-MS or TLC.
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Step 4: Concentrate the mixture under reduced pressure. To azeotropically remove residual TFA, co-evaporate the residue with toluene three times.
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Step 5: If the free base is required, dissolve the residue in EtOAc, wash with saturated aqueous NaHCO3 until the aqueous layer is slightly basic (pH ~8), dry, and concentrate.
Workflow: C4-functionalization and deprotection of CAS 1821332-22-2.
Applications in Drug Discovery
Pyrazoles are privileged pharmacophores found in numerous FDA-approved kinase inhibitors and anti-inflammatory agents[5][8]. The C4-substituted pyrazole core acts as a critical hydrogen bond donor/acceptor system within target binding pockets, while the C4 substituent drives lipophilic interactions[9].
Logical mapping of the pyrazole pharmacophore to target binding pockets.
Handling, Stability, and Storage
To preserve the integrity of tert-butyl 4-chloro-1H-pyrazole-1-carboxylate, it must be stored in a dry environment[1]. While stable at room temperature (20 to 22 °C), long-term storage is optimally maintained at 2-8 °C to prevent premature thermal degradation of the Boc group. Exposure to strong acids or atmospheric moisture over prolonged periods should be strictly avoided[1].
References
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NIH/PMC. "Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA". Source: National Institutes of Health (PMC). URL: [Link]
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NIH/PMC. "Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles". Source: National Institutes of Health (PMC). URL: [Link]
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ChemRxiv. "Synthesis and Preclinical Evaluation of[18F]PF04217903, a Selective MET PET Tracer". Source: ChemRxiv. URL: [Link]
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MFA. "Liquidation Sale 1821332-22-2 | Tert-butyl 4-chloro-1h-pyrazole-1-carboxylate". Source: MFA. URL: [Link]
Sources
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- 3. chemrxiv.org [chemrxiv.org]
- 4. tert-butyl 4-chloro-1H-pyrazole-1-carboxylate | 1821332-22-2 [sigmaaldrich.com]
- 5. 4-Chloro-1-vinyl-1H-pyrazole|High-Purity Building Block [benchchem.com]
- 6. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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